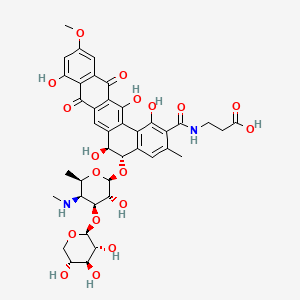
(RhCl(MeCN)2(PPP))(OTf)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (RhCl(MeCN)2(PPP))(OTf)2 is a rhodium-based coordination complex. Rhodium complexes are known for their catalytic properties and are widely used in various chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation. The presence of ligands such as acetonitrile (MeCN) and triphenylphosphine (PPP) in the complex can significantly influence its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (RhCl(MeCN)2(PPP))(OTf)2 typically involves the reaction of a rhodium precursor, such as rhodium chloride, with acetonitrile and triphenylphosphine in the presence of a triflate source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The general reaction scheme can be represented as follows:
[ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 2\text{MeCN} + \text{PPP} + 2\text{OTf}^- \rightarrow (\text{RhCl}(\text{MeCN})_2(\text{PPP}))(\text{OTf})_2 ]
Industrial Production Methods
Industrial production of such complexes may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(RhCl(MeCN)2(PPP))(OTf)2 can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The complex can be reduced to lower oxidation states.
Substitution: Ligands such as acetonitrile and triphenylphosphine can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state rhodium complexes, while reduction may yield lower oxidation state complexes.
科学研究应用
Chemistry
(RhCl(MeCN)2(PPP))(OTf)2 is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology
Rhodium complexes have been studied for their potential biological activities, including anticancer properties. The specific biological applications of this compound would depend on its interaction with biological molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of (RhCl(MeCN)2(PPP))(OTf)2 involves the coordination of the rhodium center with various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved would depend on the specific reaction being catalyzed.
相似化合物的比较
Similar Compounds
(RhCl(PPh3)3): A well-known rhodium complex used in hydrogenation reactions.
(RhCl(CO)(PPh3)2): Another rhodium complex with carbon monoxide and triphenylphosphine ligands.
(RhCl(MeCN)2(PPh3)): Similar to (RhCl(MeCN)2(PPP))(OTf)2 but with different ligands.
Uniqueness
The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability compared to other rhodium complexes.
属性
CAS 编号 |
128137-79-1 |
|---|---|
分子式 |
C47H45ClF6N2O6P3RhS2 |
分子量 |
1143.3 g/mol |
IUPAC 名称 |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate;chloride |
InChI |
InChI=1S/C41H39P3.2C2H3N.2CHF3O3S.ClH.Rh/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;2*1-2-3;2*2-1(3,4)8(5,6)7;;/h2-31H,32-34H2,1H3;2*1H3;2*(H,5,6,7);1H;/q;;;;;;+3/p-3 |
InChI 键 |
OJEHCRLRRRNMKM-UHFFFAOYSA-K |
规范 SMILES |
CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



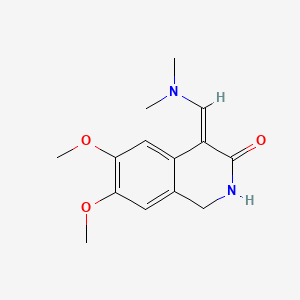
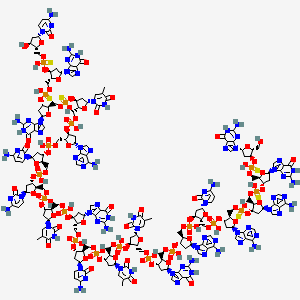



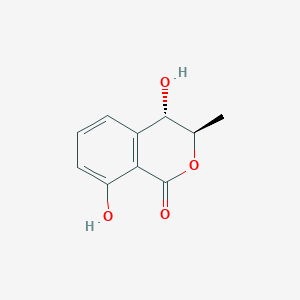


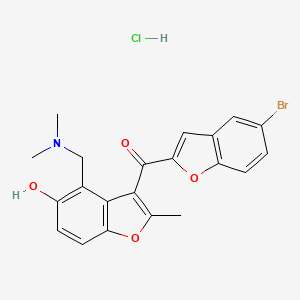
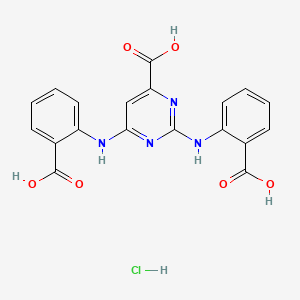
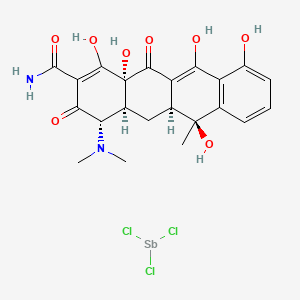
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
